physical and chemical properties of 2-Chloro-5-(trifluoromethyl)benzaldehyde
physical and chemical properties of 2-Chloro-5-(trifluoromethyl)benzaldehyde
An In-Depth Technical Guide to 2-Chloro-5-(trifluoromethyl)benzaldehyde
Abstract: This technical guide provides a comprehensive overview of 2-Chloro-5-(trifluoromethyl)benzaldehyde (CAS No. 82386-89-8), a pivotal intermediate in the synthesis of advanced pharmaceuticals and agrochemicals. The document elucidates its core physical and chemical properties, explores its reactivity, details validated synthesis protocols, and discusses its primary applications. By integrating field-proven insights with established scientific principles, this guide serves as an essential resource for researchers, chemists, and professionals in drug development and material science.
Introduction and Strategic Importance
2-Chloro-5-(trifluoromethyl)benzaldehyde is a substituted aromatic aldehyde that has garnered significant attention in synthetic chemistry. Its strategic importance stems from the unique combination of three functional moieties on the benzene ring: an aldehyde, a chloro group, and a trifluoromethyl group.
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Aldehyde Group: Serves as a versatile chemical handle for a multitude of transformations, including oxidation, reduction, and the formation of carbon-carbon and carbon-nitrogen bonds.
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Trifluoromethyl (-CF3) Group: This strongly electron-withdrawing group imparts unique properties to the molecule. In the context of drug design, the -CF3 group can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[1] Its presence significantly influences the reactivity and stability of the entire compound.[2][3]
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Chloro Group: Provides an additional site for nucleophilic aromatic substitution or cross-coupling reactions, allowing for further molecular elaboration. The presence of chlorine is a common feature in many FDA-approved drugs, contributing to their therapeutic efficacy.[4]
This combination makes the compound a highly valuable building block for creating complex, fluorinated molecules with enhanced biological activity, particularly in the pharmaceutical and agrochemical sectors.[3][5]
Physicochemical Properties
The are critical for its handling, storage, and application in synthesis. The data presented below is a consolidation from various authoritative sources.
| Property | Value | Source(s) |
| CAS Number | 82386-89-8 | [2][6] |
| Molecular Formula | C₈H₄ClF₃O | [2][6] |
| Molecular Weight | 208.56 g/mol | [2][6] |
| Appearance | White to yellow to green clear liquid | [2][5] |
| Boiling Point | 97 °C at 15.8 mmHg; 42-44 °C at 1.5 mmHg | [2][6][7] |
| Density | 1.435 - 1.45 g/mL at 25 °C | [2][6] |
| Refractive Index (n20/D) | 1.488 - 1.49 | [2][6] |
| Flash Point | 89 °C (192.2 °F) - closed cup | [6] |
| Purity | ≥ 95% (GC) | [2] |
| Storage Conditions | Store at 2 - 8 °C under an inert atmosphere | [2][7] |
Reactivity Profile and Mechanistic Considerations
The reactivity of 2-Chloro-5-(trifluoromethyl)benzaldehyde is dominated by the interplay between the electron-withdrawing nature of the -CF3 and -Cl groups and the electrophilic character of the aldehyde carbonyl carbon.
Carbonyl Group Reactivity
The aldehyde functionality is the primary site for nucleophilic attack. The electron-deficient aromatic ring enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to reactions with nucleophiles. This is a cornerstone of its utility as a synthetic intermediate.
Aromatic Ring Reactivity
The benzene ring is deactivated towards electrophilic aromatic substitution due to the potent electron-withdrawing effects of the attached groups.[2] Conversely, these groups activate the ring for nucleophilic aromatic substitution, although the chloro group is the most likely leaving group under such conditions.
The following diagram illustrates the key structural features that dictate the molecule's reactivity and applications.
Caption: Workflow for the synthesis from 3-Amino-4-chlorobenzotrifluoride.
Protocol 2: Oxidation of 2-Chloro-5-(trifluoromethyl)benzyl alcohol
This method is a more direct, late-stage functional group transformation, ideal for laboratory-scale synthesis.
Expertise & Causality: This protocol utilizes a copper-catalyzed aerobic oxidation with TEMPO (2,2,6,6-tetramethylpiperidin-1-yl)oxyl) as a co-catalyst. This system is known for its high selectivity in oxidizing primary alcohols to aldehydes without over-oxidation to carboxylic acids. The reaction proceeds under mild conditions, making it a clean and efficient alternative. [7] Step-by-Step Methodology: [7]1. Reaction Setup: In a suitable flask, combine 2-Chloro-5-(trifluoromethyl)benzyl alcohol (5.0 mmol), copper(II) acetate (9.1 mg, 0.05 mmol), and TEMPO (7.8 mg, 0.05 mmol). 2. Solvent Addition: Add a solvent mixture of acetonitrile (5 mL) and water (10 mL). 3. Reaction Execution: Stir the mixture vigorously at room temperature, open to the air (or under an oxygen atmosphere for faster reaction). 4. Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) using a petroleum ether/ethyl acetate eluent system. 5. Workup: Once the starting material is consumed, quench the reaction and perform a standard aqueous workup followed by extraction with an organic solvent (e.g., ethyl acetate). 6. Purification: Dry the combined organic layers, concentrate under reduced pressure, and purify the crude product by silica gel column chromatography to yield the pure aldehyde.
Key Applications
The unique structural attributes of 2-Chloro-5-(trifluoromethyl)benzaldehyde make it a valuable intermediate in several high-value industries.
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Pharmaceutical Development: It is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). [2][3]Its structure is often incorporated into molecules designed to target specific biological pathways, with the trifluoromethyl group contributing to improved drug efficacy and pharmacokinetic properties. [3]For example, it can be used in multi-component reactions to create complex heterocyclic scaffolds like imidazoquinolinoacridinone derivatives. [7][8]* Agrochemical Synthesis: The compound serves as a precursor for potent and selective herbicides and fungicides. [2][3]The trifluoromethyl group is a well-known toxophore in agrochemical design, enhancing the biological activity of the final product.
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Material Science: It is used in the synthesis of high-performance polymers and specialty chemicals where the incorporation of fluorine is desired to enhance thermal stability, chemical resistance, or other specific properties. [3]
Safety, Handling, and Storage
Proper handling and storage are paramount to ensure safety and maintain the integrity of the compound.
Hazard Identification: [6][9]* Classification: Skin Irritant (Category 2), Eye Irritant (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory system). [6][9]* Signal Word: Warning. [6]* Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). [6][10] Recommended Handling Procedures:
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Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, chemical-resistant gloves, and a lab coat. Use a respirator with a suitable filter (e.g., type ABEK EN14387) if ventilation is inadequate. [6][11]* Engineering Controls: Work in a well-ventilated area, preferably a fume hood. Ensure that eyewash stations and safety showers are readily accessible. [9]* Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing vapors or mist. Keep away from heat, sparks, and open flames. [11] Storage and Disposal:
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Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. [9]The recommended storage temperature is between 2-8°C. [2][7]It should be stored under an inert atmosphere (e.g., nitrogen or argon) as it can be sensitive to air. [7][9]* Incompatible Materials: Strong oxidizing agents, strong reducing agents, strong bases. [9]* Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. [9][10]
Spectroscopic Characterization
Spectroscopic data is essential for confirming the structure and purity of 2-Chloro-5-(trifluoromethyl)benzaldehyde. Representative data can be found in public databases.
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehydic proton (around 10 ppm) and the aromatic protons in the region of 7-8 ppm, with splitting patterns consistent with the substitution on the ring. [12]* IR Spectroscopy: The infrared spectrum will exhibit a strong absorption band characteristic of the aldehyde C=O stretch (typically around 1700 cm⁻¹) and bands corresponding to the C-Cl, C-F, and aromatic C-H stretches. [13]
Conclusion
2-Chloro-5-(trifluoromethyl)benzaldehyde is more than a simple chemical reagent; it is an enabling tool for innovation in medicinal chemistry and material science. Its carefully balanced electronic and steric properties, conferred by the chloro, trifluoromethyl, and aldehyde groups, provide a robust platform for the synthesis of novel, high-value molecules. Understanding its physicochemical properties, reactivity, and handling requirements, as detailed in this guide, is crucial for any researcher or organization aiming to leverage its full synthetic potential.
References
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PubChem. 2-Chloro-5-fluoro-3-(trifluoromethyl)-benzaldehyde. [Link]
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Pharmaffiliates. 2-Chloro-5-(trifluoromethyl)benzaldehyde: A Versatile Intermediate for Pharmaceutical and Agrochemical Synthesis. [Link]
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PrepChem.com. Synthesis of 2-chloro-5-trifluoromethylbenzaldehyde. [Link]
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Scientific Laboratory Supplies. 2-Chloro-5-(trifluoromethyl)benzaldehyde, 98%. [Link]
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SpectraBase. 2-Chloro-5-(trifluoromethyl)benzaldehyde [1H NMR]. [Link]
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SpectraBase. 2-Chloro-5-(trifluoromethyl)benzaldehyde [ATR-IR]. [Link]
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Capot Chemical. MSDS of 2-Chloro-5-(trifluoromethyl)benzaldehyde. [Link]
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PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]
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Hovione. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
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